Bisphenol A monosulfate
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Overview
Description
Bisphenol A monosulfate is a sulfate conjugate of Bisphenol A, a synthetic chemical widely used in the production of polycarbonate plastics and epoxy resins. This compound is a major metabolite of Bisphenol A in humans and other organisms, formed during Phase II metabolism. This compound is of significant interest due to its potential endocrine-disrupting properties and its widespread presence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisphenol A monosulfate is synthesized through the sulfation of Bisphenol A. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the monosulfate derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bisphenol A monosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound back to Bisphenol A.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Bisphenol A.
Substitution Products: Derivatives with different functional groups replacing the sulfate group.
Scientific Research Applications
Bisphenol A monosulfate has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism and environmental fate of Bisphenol A.
Biology: Investigated for its endocrine-disrupting effects and its role in various biological processes.
Medicine: Studied for its potential impact on human health, particularly in relation to hormonal imbalances and reproductive health.
Industry: Used in research to develop safer alternatives to Bisphenol A and its derivatives.
Mechanism of Action
Bisphenol A monosulfate exerts its effects primarily through interaction with estrogen receptors. It mimics the action of natural hormones, binding to estrogen receptors and altering their normal function. This interaction can lead to various physiological effects, including disruption of endocrine function and potential impacts on reproductive health .
Comparison with Similar Compounds
Bisphenol A (BPA): The parent compound, widely used in plastics and resins.
Bisphenol S (BPS): An analogue with similar applications but different chemical properties.
Bisphenol F (BPF): Another analogue used in similar applications
Uniqueness: Bisphenol A monosulfate is unique due to its formation as a metabolite of Bisphenol A and its specific interactions with biological systems. Unlike its analogues, it is primarily studied for its role in metabolism and its potential endocrine-disrupting effects .
Biological Activity
Bisphenol A (BPA) is a widely used industrial chemical, primarily known for its role in the production of polycarbonate plastics and epoxy resins. Its biological activity, particularly in its metabolized forms such as Bisphenol A monosulfate (BPAS), has garnered significant attention due to potential health implications. This article explores the biological activity of BPAS, focusing on its metabolism, physiological effects, and implications for human health.
Overview of this compound
Chemical Structure and Formation
BPA is metabolized in the body primarily through two pathways: glucuronidation and sulfonation. The sulfonation pathway yields BPAS, which is a product of the action of sulfotransferase enzymes. BPAS is considered a significant metabolite because it represents a phase II detoxification product that may influence the biological effects of BPA.
Metabolism of Bisphenol A
Sulfation Process
The sulfation of BPA involves the transfer of a sulfate group to BPA, catalyzed by sulfotransferase enzymes such as SULT1A1 and SULT2A1. This process is crucial for the detoxification and elimination of BPA from the body. Research indicates that metabolic conditions, such as liver disease or obesity, can significantly impair this sulfonation process, leading to reduced capacity for BPA elimination .
Comparative Metabolism Studies
Studies have shown that individuals with metabolic disorders exhibit markedly lower levels of BPA sulfonation. For instance, in human liver tissues from patients with steatosis or cirrhosis, BPA sulfonation was found to be significantly reduced compared to healthy controls (23% and 18% respectively) . Similarly, in ob/ob mice models, SULT1A1 protein expression decreased by 97%, correlating with impaired BPA sulfonation activity .
Biological Effects of this compound
Endocrine Disruption Potential
BPAS retains some endocrine-disrupting properties similar to BPA itself. Although BPAS is less active than BPA in terms of estrogenic activity, it can still bind to estrogen receptors and potentially disrupt hormonal balance . This raises concerns regarding its impact on reproductive health and development.
Toxicological Studies
Recent studies have highlighted the toxicological implications of BPAS exposure. For example, a study assessing community-wide exposure through wastewater analysis found detectable levels of BPAS in several locations, indicating widespread environmental contamination and potential human exposure . Furthermore, adverse effects on immune function have been noted at low doses consistent with those found in human exposures .
Case Study 1: Impact on Liver Function
A study investigating the effects of metabolic disease on BPA metabolism found that individuals with liver disease had substantially lower levels of BPAS compared to healthy individuals. This suggests a compromised ability to detoxify BPA effectively under pathological conditions .
Case Study 2: Environmental Exposure Assessment
In a wastewater-based epidemiology study conducted across various locations in Spain and Portugal, BPAS was one of the most prevalent metabolites detected. The findings indicated that average community intake exceeded safety thresholds set by health authorities, raising alarms about potential public health risks associated with BPAS exposure .
Data Tables
Study | Findings | Metabolite Levels Detected (ng/L) |
---|---|---|
Study 1 | Liver disease impacts sulfonation | BPAS: 35 (BPA monosulfate) |
Study 2 | Community exposure assessment | BPAS: Detected across all samples |
Study 3 | Toxicity assessment | Immune system effects at low doses |
Properties
CAS No. |
267244-09-7 |
---|---|
Molecular Formula |
C15H16O5S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H16O5S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(10-6-12)20-21(17,18)19/h3-10,16H,1-2H3,(H,17,18,19) |
InChI Key |
DOJJVTGTRZSDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)O |
Origin of Product |
United States |
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